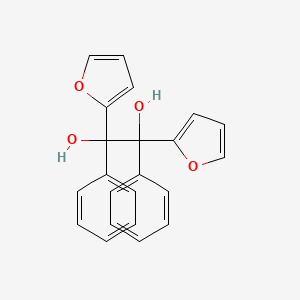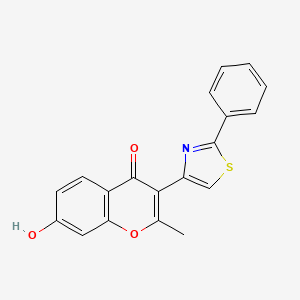
4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-(2-phenyl-4-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenylthiazolyl group attached to a chromenone core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Phenylthiazolyl Group: The phenylthiazolyl group can be introduced via a nucleophilic substitution reaction using a suitable thiazole derivative.
Hydroxylation and Methylation: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
7-Hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The phenylthiazolyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
7-Hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylthiazolyl group can interact with enzyme active sites or receptors. These interactions can modulate biological processes, leading to the observed effects.
類似化合物との比較
Similar Compounds
7-Hydroxy-4H-chromen-4-one: Lacks the phenylthiazolyl and methyl groups.
2-Methyl-4H-chromen-4-one: Lacks the hydroxy and phenylthiazolyl groups.
3-(2-Phenylthiazol-4-yl)-4H-chromen-4-one: Lacks the hydroxy and methyl groups.
Uniqueness
7-Hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is unique due to the combination of its functional groups, which impart specific chemical properties and potential biological activities. The presence of the hydroxy, methyl, and phenylthiazolyl groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
51625-89-9 |
|---|---|
分子式 |
C19H13NO3S |
分子量 |
335.4 g/mol |
IUPAC名 |
7-hydroxy-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C19H13NO3S/c1-11-17(18(22)14-8-7-13(21)9-16(14)23-11)15-10-24-19(20-15)12-5-3-2-4-6-12/h2-10,21H,1H3 |
InChIキー |
JXOHIYJCUOEEOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CSC(=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


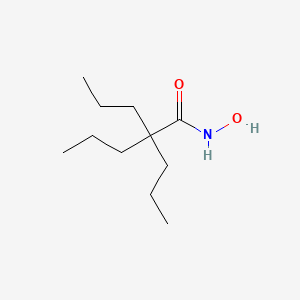
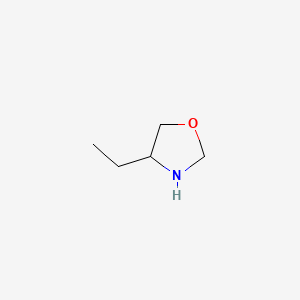
![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)
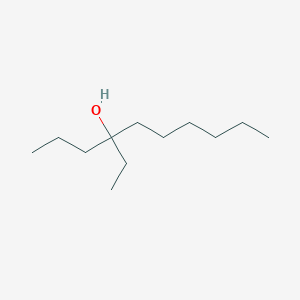

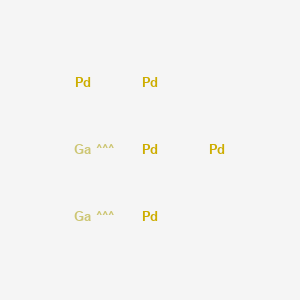
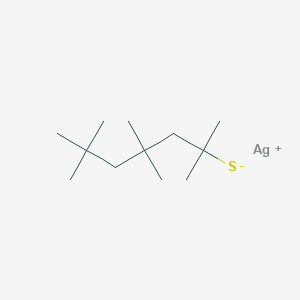
![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
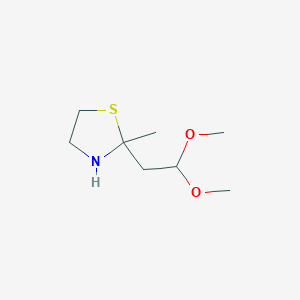
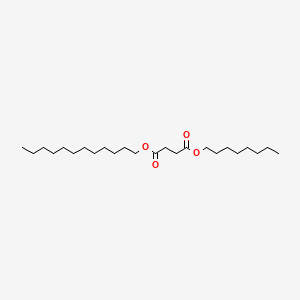

![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)
